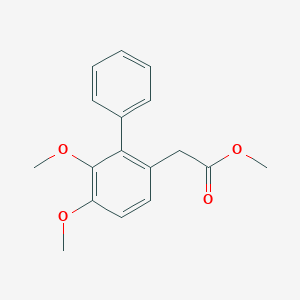![molecular formula C19H30O2 B3152418 (3S,8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol CAS No. 73609-45-7](/img/structure/B3152418.png)
(3S,8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
描述
(3S,8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol is a complex organic compound. This compound is characterized by its unique structure, which includes multiple chiral centers and deuterium atoms. It is a derivative of cyclopenta[a]phenanthrene, a polycyclic aromatic hydrocarbon, and has significant implications in various scientific fields due to its unique properties.
作用机制
Target of Action
5-Androsten-3beta,17beta-diol-16,16,17-D3 is a major metabolite of testosterone . It has androgenic activity and has been implicated as a regulator of gonadotropin secretion . These are 3-hydroxylated C19 steroid hormones known to favor the development of masculine characteristics .
Mode of Action
The compound interacts with its targets by binding to androgen receptors, exerting weak androgenic activity . This interaction results in the regulation of gonadotropin secretion , which plays a crucial role in the regulation of reproductive function.
Biochemical Pathways
The compound is involved in the androgen and estrogen metabolism pathways. As a metabolite of testosterone, it plays a role in the conversion of testosterone into dihydrotestosterone (DHT), a more potent androgen . The downstream effects of these pathways include the development of secondary sexual characteristics and the regulation of reproductive function .
Result of Action
The molecular and cellular effects of the compound’s action include the regulation of gonadotropin secretion , which can influence reproductive function. It also has an impact on the development of masculine characteristics . In addition, it has been found to inhibit the cell growth of several cancer cell lines .
生化分析
Biochemical Properties
5-Androsten-3beta,17beta-diol-16,16,17-D3 plays a significant role in biochemical reactions, particularly in the context of steroid metabolism. It interacts with various enzymes, including 5-alpha-reductase and aromatase, which are involved in the conversion of androgens to other steroid hormones. The compound also binds to androgen receptors, influencing the expression of target genes and modulating cellular responses. Additionally, 5-Androsten-3beta,17beta-diol-16,16,17-D3 interacts with binding proteins such as sex hormone-binding globulin, which regulates its bioavailability and distribution in the body .
Cellular Effects
5-Androsten-3beta,17beta-diol-16,16,17-D3 exerts various effects on different cell types and cellular processes. It influences cell signaling pathways by binding to androgen receptors, leading to the activation or repression of specific genes involved in cell growth, differentiation, and apoptosis. The compound also affects cellular metabolism by modulating the activity of enzymes involved in steroidogenesis and energy production. In addition, 5-Androsten-3beta,17beta-diol-16,16,17-D3 has been shown to impact gene expression, altering the levels of mRNA and proteins associated with key cellular functions .
Molecular Mechanism
The molecular mechanism of action of 5-Androsten-3beta,17beta-diol-16,16,17-D3 involves its binding to androgen receptors, which are nuclear receptors that regulate gene expression. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences known as androgen response elements. This interaction leads to the recruitment of coactivators or corepressors, modulating the transcription of target genes. Additionally, 5-Androsten-3beta,17beta-diol-16,16,17-D3 can inhibit or activate enzymes involved in steroid metabolism, further influencing cellular functions and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Androsten-3beta,17beta-diol-16,16,17-D3 can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade when exposed to light, heat, or moisture. Long-term studies have shown that 5-Androsten-3beta,17beta-diol-16,16,17-D3 can have sustained effects on cellular functions, including alterations in gene expression and enzyme activity. These effects may vary depending on the duration of exposure and the specific experimental conditions .
Dosage Effects in Animal Models
The effects of 5-Androsten-3beta,17beta-diol-16,16,17-D3 in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, the compound may enhance androgenic activity and promote anabolic effects, such as increased muscle mass and strength. At high doses, 5-Androsten-3beta,17beta-diol-16,16,17-D3 can exhibit toxic or adverse effects, including liver damage, hormonal imbalances, and reproductive toxicity. Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses .
Metabolic Pathways
5-Androsten-3beta,17beta-diol-16,16,17-D3 is involved in several metabolic pathways, particularly those related to steroid metabolism. It is metabolized by enzymes such as 5-alpha-reductase and aromatase, which convert it to other steroid hormones, including dihydrotestosterone and estradiol. These metabolic conversions influence the compound’s biological activity and its effects on cellular functions. Additionally, 5-Androsten-3beta,17beta-diol-16,16,17-D3 can affect metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, 5-Androsten-3beta,17beta-diol-16,16,17-D3 is transported and distributed through interactions with specific transporters and binding proteins. Sex hormone-binding globulin is one such protein that regulates the bioavailability and distribution of the compound. The localization and accumulation of 5-Androsten-3beta,17beta-diol-16,16,17-D3 within cells can be influenced by its binding to intracellular receptors and transporters, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 5-Androsten-3beta,17beta-diol-16,16,17-D3 is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with androgen receptors and other intracellular proteins. Upon binding to androgen receptors, the receptor-ligand complex translocates to the nucleus, where it exerts its effects on gene expression. Additionally, post-translational modifications and targeting signals can direct 5-Androsten-3beta,17beta-diol-16,16,17-D3 to specific cellular compartments or organelles, further influencing its biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol involves multiple steps, including the introduction of deuterium atoms and the formation of the cyclopenta[a]phenanthrene core. The synthetic route typically starts with the preparation of the cyclopenta[a]phenanthrene skeleton, followed by the introduction of deuterium atoms through deuterium exchange reactions. The final steps involve the functionalization of the molecule to introduce the hydroxyl groups at positions 3 and 17.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions and the use of specialized catalysts to ensure high yield and purity. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of deuterated solvents to maximize the incorporation of deuterium atoms.
化学反应分析
Types of Reactions
(3S,8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form different alcohols.
Substitution: The hydrogen atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce various alcohols. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.
科学研究应用
(3S,8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the effects of deuterium substitution on chemical reactivity and stability.
Biology: The compound is used in studies of enzyme-substrate interactions and metabolic pathways involving deuterium-labeled compounds.
Industry: The compound is used in the development of new materials and catalysts, as well as in the study of reaction mechanisms involving deuterium-labeled compounds.
相似化合物的比较
Similar Compounds
Cyclopenta[a]phenanthrene: The parent compound without deuterium substitution.
10,13-Dimethylcyclopenta[a]phenanthrene: A similar compound with methyl groups but without deuterium atoms.
3,17-Dihydroxycyclopenta[a]phenanthrene: A compound with hydroxyl groups at positions 3 and 17 but without deuterium atoms.
Uniqueness
The uniqueness of (3S,8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol lies in the presence of deuterium atoms, which can significantly alter its chemical and biological properties. Deuterium substitution can lead to differences in reaction rates, binding affinities, and metabolic stability, making this compound valuable for various research applications.
属性
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADHLRWLCPCEKT-KJEDCRHKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



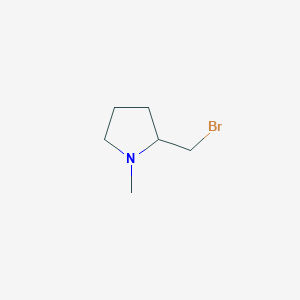

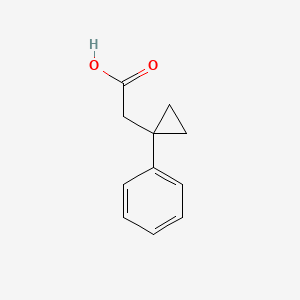
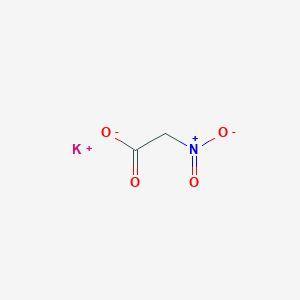
![2,6-Dimethoxy-4-[(propylamino)methyl]phenol](/img/structure/B3152388.png)
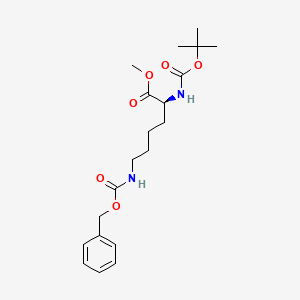

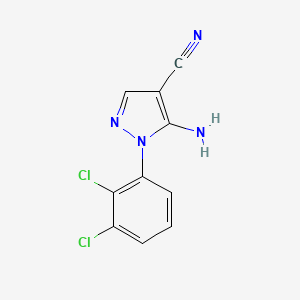

![rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B3152424.png)

![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)pyrrolidine](/img/structure/B3152436.png)
